molecular formula C8H4F2N2O B1423816 5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 1263379-05-0

5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No. B1423816
M. Wt: 182.13 g/mol
InChI Key: AICAAERLDDWAQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole compounds can be achieved through various methods. One approach involves the acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde can be represented by the SMILES string FC1=CC2=C(C=C1F)N=C(C=O)N2 . The compound has a molar refractivity of 43.4±0.3 cm³ .


Physical And Chemical Properties Analysis

5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde has a density of 1.6±0.1 g/cm³, a boiling point of 371.5±45.0 °C at 760 mmHg, and a flash point of 178.5±28.7 °C . It has a polar surface area of 46 Ų and a molar volume of 115.2±3.0 cm³ .

Scientific Research Applications

  • Chemical Synthesis

    • 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound that can be used in various chemical syntheses . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
  • Pharmaceutical Research

    • Imidazole derivatives, including those related to 5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde, have been studied for their potential therapeutic effects . These compounds have shown a broad range of biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Microbiological Activity

    • Some 1H-benzo[d]imidazole derivatives have been found to have antibacterial and antifungal properties . The methods of application would likely involve testing the compounds against various bacterial and fungal strains.
  • Antitubercular Activity

    • Some 1H-benzo[d]imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . The methods of application would likely involve testing the compounds against the Mycobacterium tuberculosis strain.
  • Pseudomonas aeruginosa Infections

    • New 1H-Benzo[d]imidazole based PqsR inhibitors have been designed, synthesized, and evaluated as adjuvant therapy for Pseudomonas aeruginosa infections . The methods of application would likely involve testing the compounds against various Pseudomonas aeruginosa strains.
  • Anticancer Agent

    • Since the structure of benzimidazole is analogized with the nucleotides found in the human body, benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent . The methods of application would likely involve in vitro or in vivo testing, with the specific procedures varying based on the nature of the study.
  • Anti-Inflammatory and Analgesic

    • Benzimidazole is an important heterocyclic organic compound which possess a range of therapeutic applications such as anti-inflammatory and analgesic . The methods of application would likely involve in vitro or in vivo testing, with the specific procedures varying based on the nature of the study.
  • Antiviral

    • Benzimidazole derivatives have been studied for their potential antiviral effects . The methods of application would likely involve testing the compounds against various viral strains.
  • Antifungal

    • Some 1H-benzo[d]imidazole derivatives have been found to have antifungal properties . The methods of application would likely involve testing the compounds against various fungal strains.

properties

IUPAC Name

5,6-difluoro-1H-benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICAAERLDDWAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247143
Record name 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde

CAS RN

1263379-05-0
Record name 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263379-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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